![molecular formula C19H17NO6 B4967344 6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine](/img/structure/B4967344.png)
6-[bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[Bis(5-methyl-2-furyl)methyl]-7-nitro-2,3-dihydro-1,4-benzodioxine, commonly known as NBMD, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD belongs to the family of benzodioxine compounds and has been shown to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of NBMD is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) and induce oxidative stress in cells. NBMD has been shown to increase ROS levels in cancer cells, leading to DNA damage and cell death. Additionally, NBMD has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, suggesting that it may have multiple targets in cancer cells.
Biochemical and Physiological Effects
NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis (programmed cell death) in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has been shown to have anti-inflammatory and neuroprotective effects, making it a promising tool for studying various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using NBMD in lab experiments is its high selectivity and sensitivity for detecting ROS in cells. Additionally, NBMD has been shown to have low toxicity in vitro and in vivo, making it a safe tool for studying various diseases. However, one of the limitations of using NBMD is its limited solubility in water, which may affect its bioavailability and efficacy in certain experimental settings.
Future Directions
There are several future directions for the use of NBMD in scientific research. One potential direction is the development of NBMD-based fluorescent probes for the detection of ROS in vivo. Additionally, NBMD may have potential applications in the treatment of various diseases, including cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
Conclusion
In conclusion, NBMD is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. NBMD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit cancer cell proliferation, and increase ROS levels in cells. Additionally, NBMD has potential applications as a fluorescent probe for the detection of ROS and as a therapeutic agent for cancer treatment. Further research is needed to fully understand the mechanism of action of NBMD and its potential applications in various fields of research.
Synthesis Methods
The synthesis of NBMD involves a multi-step process that starts with the reaction of 2,3-dihydro-1,4-benzodioxine with 5-methyl-2-furaldehyde in the presence of a base catalyst. This reaction leads to the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to produce the final product, NBMD. The synthesis of NBMD has been optimized to yield high purity and high yield of the final product.
Scientific Research Applications
NBMD has been used in various scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species (ROS) and as a potential therapeutic agent for cancer treatment. NBMD has been shown to have high selectivity and sensitivity for detecting ROS in vitro and in vivo, making it a promising tool for studying oxidative stress-related diseases. Additionally, NBMD has been shown to have antitumor activity in various cancer cell lines, including breast cancer and lung cancer cells.
properties
IUPAC Name |
7-[bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c1-11-3-5-15(25-11)19(16-6-4-12(2)26-16)13-9-17-18(24-8-7-23-17)10-14(13)20(21)22/h3-6,9-10,19H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBHSWYPJVJLCNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C2=CC=C(O2)C)C3=CC4=C(C=C3[N+](=O)[O-])OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[Bis(5-methylfuran-2-yl)methyl]-6-nitro-2,3-dihydro-1,4-benzodioxine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

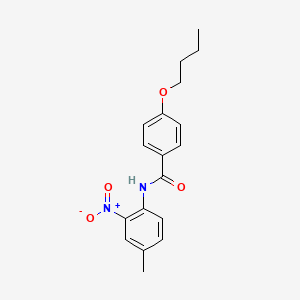
![methyl [4-(1,3-benzothiazol-6-ylcarbonyl)-2-oxo-1-piperazinyl]acetate](/img/structure/B4967273.png)
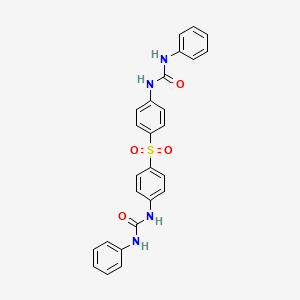
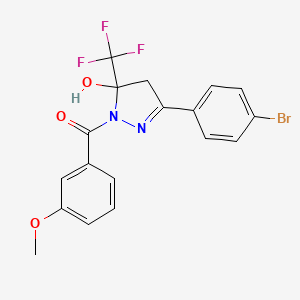
![N-(3,4-dimethylphenyl)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-piperidinamine](/img/structure/B4967280.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)
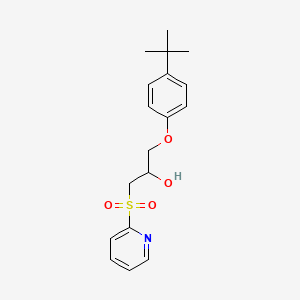

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)
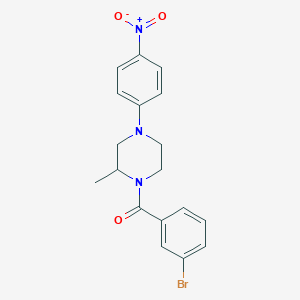
![5-{3-bromo-5-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4967337.png)